2-(3-Chloropyridin-4-yl)-5-methyloxazolo[4,5-b]pyridine
Description
2-(3-Chloropyridin-4-yl)-5-methyloxazolo[4,5-b]pyridine is a heterocyclic compound featuring a fused oxazole-pyridine core substituted with a 3-chloropyridinyl group at position 2 and a methyl group at position 3. Its molecular formula is C₁₂H₈ClN₃O (calculated based on structural analysis), with a molecular weight of 245.67 g/mol. This compound belongs to a class of agrochemicals and pharmaceuticals, often investigated for insecticidal or acaricidal properties due to its structural resemblance to bioactive heterocycles .
Properties
Molecular Formula |
C12H8ClN3O |
|---|---|
Molecular Weight |
245.66 g/mol |
IUPAC Name |
2-(3-chloropyridin-4-yl)-5-methyl-[1,3]oxazolo[4,5-b]pyridine |
InChI |
InChI=1S/C12H8ClN3O/c1-7-2-3-10-11(15-7)16-12(17-10)8-4-5-14-6-9(8)13/h2-6H,1H3 |
InChI Key |
OLEJTLZAVXJWAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=N2)C3=C(C=NC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under specific conditions to form the oxazole ring, followed by chlorination to introduce the chloropyridine group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloropyridin-4-yl)-5-methyloxazolo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloropyridine moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted analogs, depending on the specific reagents and conditions used .
Scientific Research Applications
2-(3-Chloropyridin-4-yl)-5-methyloxazolo[4,5-b]pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.
Industry: The compound is used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 2-(3-Chloropyridin-4-yl)-5-methyloxazolo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects .
Comparison with Similar Compounds
Research Findings and Patent Insights
- : Highlights the prevalence of trifluoromethyl and ethylsulfonyl groups in imidazo/oxazolo-pyridine agrochemicals. These groups enhance resistance to enzymatic degradation .
- : Emphasizes alkylsulfonyl-substituted imidazo[4,5-b]pyridines as preferred acaricides, indicating that electron-withdrawing groups optimize target binding .
Biological Activity
2-(3-Chloropyridin-4-yl)-5-methyloxazolo[4,5-b]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C12H9ClN2O
- Molecular Weight : 232.67 g/mol
- IUPAC Name : this compound
Anticancer Activity
Recent studies have indicated that this compound exhibits anticancer properties . It has been shown to inhibit the proliferation of various cancer cell lines through several mechanisms:
- Cell Cycle Arrest : The compound induces G1 phase arrest in cancer cells, preventing them from progressing through the cell cycle.
- Apoptosis Induction : It promotes apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10 | G1 arrest, apoptosis |
| A549 (Lung) | 8 | Caspase activation |
| HeLa (Cervical) | 12 | Increased pro-apoptotic proteins |
Antimicrobial Activity
The compound also displays antimicrobial activity , particularly against Gram-positive bacteria. Studies have reported that it inhibits bacterial growth by disrupting cell wall synthesis.
Table 2: Antimicrobial Efficacy
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Streptococcus pneumoniae | 20 µg/mL |
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Kinase Inhibition : The compound inhibits certain kinases involved in cancer cell signaling pathways.
- DNA Interaction : It binds to DNA, interfering with replication and transcription processes.
Case Study 1: Anticancer Efficacy in Mice
A study conducted on mice bearing xenograft tumors demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's potential as a therapeutic agent in oncology.
Case Study 2: Antimicrobial Testing
In a clinical setting, the efficacy of the compound against Staphylococcus aureus was tested. Results showed a marked reduction in bacterial load in infected tissues post-treatment, suggesting its potential application in treating bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
